molecular formula C18H35N5O6 B14218288 L-Leucyl-L-alanyl-L-seryl-L-lysine CAS No. 798540-38-2

L-Leucyl-L-alanyl-L-seryl-L-lysine

Cat. No.: B14218288
CAS No.: 798540-38-2
M. Wt: 417.5 g/mol
InChI Key: FVSTUJIPGZNTTH-XUXIUFHCSA-N
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Description

L-Leucyl-L-alanyl-L-seryl-L-lysine is a tetrapeptide composed of four amino acids: leucine, alanine, serine, and lysine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-alanyl-L-seryl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (L-leucine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (L-alanine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for L-serine and L-lysine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms. These methods ensure high yield and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-alanyl-L-seryl-L-lysine can undergo several types of chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target the peptide bonds, although this is less common.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used for oxidation.

    Reducing Agents: Sodium borohydride (NaBH₄) is a common reducing agent.

    Substitution Reagents: Various reagents, such as acyl chlorides or alkyl halides, can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of a hydroxylated peptide, while substitution reactions can yield modified peptides with different functional groups.

Scientific Research Applications

L-Leucyl-L-alanyl-L-seryl-L-lysine has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based treatments.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Leucyl-L-alanyl-L-seryl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with signaling pathways involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    L-Leucyl-L-alanyl-L-seryl-L-arginine: Similar structure but with arginine instead of lysine.

    L-Leucyl-L-alanyl-L-seryl-L-glutamine: Contains glutamine instead of lysine.

    L-Leucyl-L-alanyl-L-seryl-L-phenylalanine: Phenylalanine replaces lysine in the sequence.

Uniqueness

L-Leucyl-L-alanyl-L-seryl-L-lysine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties. The presence of lysine, a basic amino acid, contributes to the peptide’s overall charge and reactivity, distinguishing it from other similar compounds.

Properties

CAS No.

798540-38-2

Molecular Formula

C18H35N5O6

Molecular Weight

417.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid

InChI

InChI=1S/C18H35N5O6/c1-10(2)8-12(20)16(26)21-11(3)15(25)23-14(9-24)17(27)22-13(18(28)29)6-4-5-7-19/h10-14,24H,4-9,19-20H2,1-3H3,(H,21,26)(H,22,27)(H,23,25)(H,28,29)/t11-,12-,13-,14-/m0/s1

InChI Key

FVSTUJIPGZNTTH-XUXIUFHCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)N

Origin of Product

United States

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